Ethylhexadecyldimethylammonium 2-tert-butylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexadecyldimethylammonium 2-tert-butylphenolate is a chemical compound with the molecular formula C30H57NO. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylhexadecyldimethylammonium 2-tert-butylphenolate typically involves the reaction of 1-hexadecanaminium, N-ethyl-N,N-dimethyl-, with 2-(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylhexadecyldimethylammonium 2-tert-butylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate group can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The quaternary ammonium group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Ethylhexadecyldimethylammonium 2-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of Ethylhexadecyldimethylammonium 2-tert-butylphenolate involves its surfactant properties. The compound can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications. The molecular targets include cell membrane lipids and proteins, which are disrupted by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: A surfactant with applications in detergents and cleaning agents.
Uniqueness: Ethylhexadecyldimethylammonium 2-tert-butylphenolate is unique due to its specific combination of a long alkyl chain and a phenolate group, which imparts distinct surfactant properties and potential antimicrobial activity. Its structure allows for specific interactions with biological membranes, making it particularly effective in certain applications .
Properties
CAS No. |
93981-91-0 |
---|---|
Molecular Formula |
C30H57NO |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-tert-butylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C10H14O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-10(2,3)8-6-4-5-7-9(8)11/h5-20H2,1-4H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
QDEUHIXAYJNYJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)(C)C1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.